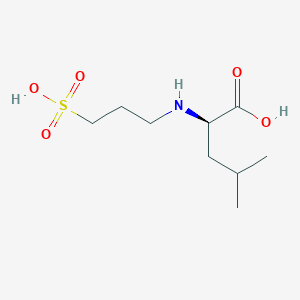

N-(3-Sulfopropyl)-D-leucine

Description

N-(3-Sulfopropyl)-D-leucine is a zwitterionic sulfobetaine derivative characterized by a leucine backbone modified with a sulfopropyl group. This compound exhibits unique physicochemical properties, including high water solubility, biocompatibility, and stimuli-responsive behavior, making it valuable in biomedical and materials science applications. Its structure combines the hydrophobic branched-chain amino acid (D-leucine) with a hydrophilic sulfonate group, enabling pH- and redox-responsive micelle formation for targeted drug delivery systems .

Properties

CAS No. |

819864-24-9 |

|---|---|

Molecular Formula |

C9H19NO5S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

(2R)-4-methyl-2-(3-sulfopropylamino)pentanoic acid |

InChI |

InChI=1S/C9H19NO5S/c1-7(2)6-8(9(11)12)10-4-3-5-16(13,14)15/h7-8,10H,3-6H2,1-2H3,(H,11,12)(H,13,14,15)/t8-/m1/s1 |

InChI Key |

YIFBQPNFWQWVHU-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NCCCS(=O)(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-D-leucine typically involves the reaction of D-leucine with 1,3-propane sultone. This reaction is carried out under controlled conditions to ensure the efficient formation of the sulfopropyl group on the nitrogen atom of the leucine molecule. The reaction is usually performed in an aqueous solution at a neutral pH to optimize the efficiency of the N-sulfopropylation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-D-leucine can undergo various chemical reactions, including:

Oxidation: The sulfopropyl group can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The sulfopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

N-(3-Sulfopropyl)-D-leucine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-D-leucine involves its interaction with specific molecular targets and pathways. The sulfopropyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through its ability to modify the structure and function of these molecular targets .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Drug Delivery Systems

- This compound: Used in dual-responsive micelles (pH and redox) for tumor-targeted drug delivery. Cai et al. demonstrated that micelles incorporating this compound showed a 40% increase in tumor accumulation compared to non-responsive systems, with minimal off-target toxicity .

- SBMA: Primarily employed in antifouling coatings due to its hydrophilicity. Unlike this compound, SBMA lacks amino acid moieties, limiting its biodegradability in drug delivery applications .

Antifouling Coatings

- SBMA : Forms stable polymer brushes with water contact angles (WCA) <20°, outperforming this compound in hydrophilicity. However, SBMA lacks redox sensitivity, making it less versatile in stimuli-responsive systems .

Physicochemical Properties

Table 2: Solubility and Stability

| Compound | Solubility in Water (g/L) | pH Stability Range | Redox Sensitivity | |

|---|---|---|---|---|

| This compound | >500 | 5–9 | Yes (disulfide) | |

| SBMA | >700 | 3–10 | No | |

| 3-(N,N-Dimethyl-ammonio)propanesulfonate | >300 | 2–12 | No |

- Key Insight: The amino acid backbone of this compound enhances biodegradability but slightly reduces solubility compared to SBMA.

Biological Activity

N-(3-Sulfopropyl)-D-leucine is a derivative of the amino acid leucine, which plays a significant role in various biological processes. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of D-Leucine

D-Leucine is an isomer of leucine, an essential branched-chain amino acid (BCAA) crucial for protein synthesis and metabolic regulation. It has been shown to influence several physiological processes, including muscle protein synthesis, insulin signaling, and neuroprotection against seizures .

This compound operates through multiple pathways:

- Transport Mechanisms : It is involved in the transport of large neutral amino acids across cell membranes via specific transporters like SLC7A5 and SLC16A10. These transporters facilitate both uptake and efflux of amino acids, thereby influencing cellular metabolism and homeostasis .

- mTOR Signaling : Similar to L-leucine, D-leucine activates the mechanistic target of rapamycin (mTOR) pathway. This pathway is critical for regulating cell growth, protein synthesis, and energy metabolism. Activation of mTOR by leucine derivatives has implications for muscle hypertrophy and metabolic health .

- Neuroprotective Effects : Research indicates that D-leucine can protect against seizures in animal models by modulating neurotransmitter release and neuronal excitability .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

- Neuroprotective Effects : In a study involving mice subjected to induced seizures, D-leucine demonstrated efficacy comparable to diazepam but without sedative effects. This suggests its potential as a non-sedative alternative for seizure management .

- Metabolic Regulation : Research on dietary leucine intake has shown that reducing BCAA levels can enhance energy expenditure and mitigate obesity-related metabolic disorders in rodent models. This highlights the importance of leucine derivatives in metabolic health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.